2-((1-(2-hydroxyethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoic acid
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Overview
Description
The description of a compound usually includes its IUPAC name, molecular formula, and structure. It may also include information about the class of compounds it belongs to and its relevance in various fields .
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It can include the starting materials, reagents, catalysts, reaction conditions, and the overall yield .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include details about the reaction conditions, the products formed, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This involves studying properties like the compound’s melting point, boiling point, solubility, and stability. It can also include studying its chemical properties like acidity or basicity .Scientific Research Applications
Organotin(IV) Complexes for Biological Applications : Organotin(IV) complexes of a similar compound, 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid, were synthesized and characterized for biological applications. These complexes were tested against different bacteria and fungi to determine their toxicity, and their LD50 data was calculated using the Brine Shrimp method (Shahid et al., 2005).
Synthesis of Heterocyclic Compounds : Research includes the synthesis of heterocyclic compounds involving a similar chemical structure. This includes the development of 5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepines and their derivatives, which have potential applications in various chemical and pharmaceutical fields (Schindler et al., 2008).
Recyclization Studies : The recyclization of 3-aroylpyrrolo[1,2-a]quinoxaline-1,2,4(5H)-triones by the action of benzoic acid hydrazides has been studied, leading to the synthesis of compounds with a structure involving 2,4-dihydroxy-5-oxo-3-(3-oxo-3,4-dihydroquinoxalin-2-yl)-2-aryl-2,5-dihydro-1H-pyrrol-1-yl benzamides (Mashevskaya et al., 2011).
Application in Synthesis of Pyrrole Derivatives : A study involved the synthesis of pyrrole derivatives starting with alkyl 4-aminobenzoates reacting with maleic anhydride to form alkyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoates (Kolyamshin et al., 2007).
Potential in Antibacterial and Antitubercular Agents : The synthesis of 4-pyrrol-1-yl benzoic acid hydrazide analogs and derived ring systems, displaying promising antibacterial and antitubercular activities, was reported. This indicates a potential application in developing new pharmaceutical agents (Joshi et al., 2008).
Mechanism of Action
Target of Action
Similar compounds such as aminosalicylic acid have been found to target mycobacterium tuberculosis . The incorporation of heterocyclic moieties into the azo dye scaffold has been shown to improve the bioactive properties of the target derivatives .
Mode of Action
Aminosalicylic acid, a compound with a similar structure, inhibits folic acid synthesis by binding to pteridine synthetase with greater affinity than para-aminobenzoic acid, effectively inhibiting the synthesis of folic acid .
Biochemical Pathways
The compound is likely involved in the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds . The biosynthesis of hydroxybenzoic acids, hydroxycinnamic acids, its aldehydes, alcohols, and esters, coumarins, phenylethanoids, flavonoids, anthocyanidins, proanthocyanidins, tannins, lignans, and glycosides are presented .
Pharmacokinetics
Similar compounds such as benzoic acid are conjugated to glycine in the liver and excreted as hippuric acid .
Result of Action
Azo dye derivatives incorporating heterocyclic scaffolds have been found to have various biological and pharmacological applications such as anti-fungal, anti-tuberculosis, anti-viral, anti-inflammatory, anti-cancer, anti-bacterial, dna binding, and analgesic properties .
Safety and Hazards
Properties
IUPAC Name |
2-[[1-(2-hydroxyethyl)-2,5-dioxopyrrol-3-yl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5/c16-6-5-15-11(17)7-10(12(15)18)14-9-4-2-1-3-8(9)13(19)20/h1-4,7,14,16H,5-6H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPZOSZXRAGINQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=CC(=O)N(C2=O)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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